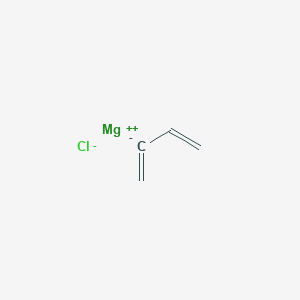
Magnesium, chloro(1-methylene-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, chloro(1-methylene-2-propenyl)-, also known as 2-Methylallylmagnesium chloride, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds in various chemical reactions. This compound is particularly valuable due to its reactivity and versatility in forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylallylmagnesium chloride is commonly prepared by reacting magnesium turnings with 2-chloro-2-methylpropene in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the preparation of 2-Methylallylmagnesium chloride follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often stored in sealed containers to maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions
2-Methylallylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.
Halides: Reacts with alkyl halides under anhydrous conditions.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from coupling reactions.
Scientific Research Applications
2-Methylallylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Research: Used to modify biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Methylallylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polarization of the carbon-magnesium bond, making the carbon highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
- Allylmagnesium chloride
- Benzylmagnesium chloride
- Phenylmagnesium bromide
Comparison
2-Methylallylmagnesium chloride is unique due to its branched structure, which provides steric hindrance and influences its reactivity. Compared to allylmagnesium chloride, it is less prone to polymerization and offers more controlled reactivity. Benzylmagnesium chloride and phenylmagnesium bromide, on the other hand, are more commonly used for aromatic substitutions and have different reactivity profiles due to the presence of aromatic rings.
Properties
CAS No. |
32657-89-9 |
|---|---|
Molecular Formula |
C4H5ClMg |
Molecular Weight |
112.84 g/mol |
IUPAC Name |
magnesium;buta-1,3-diene;chloride |
InChI |
InChI=1S/C4H5.ClH.Mg/c1-3-4-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
LKXGKOOMSBGZNT-UHFFFAOYSA-M |
Canonical SMILES |
C=C[C-]=C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















